

An In-depth Technical Guide to 2'-deoxyadenosine-5'-triphosphate Trisodium Salt (dATP)

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Compound of Interest

Compound Name: 2'-Deoxyadenosine-5'-triphosphate trisodium

Cat. No.: B8002965

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This guide provides a comprehensive overview of **2'-deoxyadenosine-5'-triphosphate trisodium** salt (dATP), a critical component for researchers, scientists, and drug development professionals working in molecular biology and related fields. This document details its physicochemical properties, its fundamental role in DNA synthesis, and its application in common experimental protocols.

Physicochemical Properties of dATP Trisodium Salt

The molecular weight of **2'-deoxyadenosine-5'-triphosphate trisodium** salt can vary depending on its hydration state. The anhydrous and trihydrate forms are commonly available, and it is crucial to account for this in experimental calculations. The key quantitative data are summarized in the table below.

Property	Value	References
Molecular Formula	Anhydrous: $C_{10}H_{13}N_5Na_3O_{12}P_3$ Trihydrate: $C_{10}H_{13}N_5Na_3O_{12}P_3 \cdot 3H_2O$	
Molecular Weight	Anhydrous: 557.13 g/mol Trihydrate: 611.13 g/mol	[1][2]
Purity	Typically >95% or >98% as determined by HPLC	[2][3]
Solubility	Soluble in water. For example, up to 75 mM.	
Storage Conditions	Long-term storage at -20°C is recommended.	
pH of Solution	Aqueous solutions are typically maintained at a pH of 7.4-8.5.	[3][4]

Core Biological Function and Signaling Implications

2'-deoxyadenosine-5'-triphosphate is a purine nucleotide that serves as one of the four fundamental building blocks of DNA.[5] Its primary role is as a substrate for DNA polymerases during DNA replication and repair.[6] The energy required for the formation of the phosphodiester bond in the growing DNA strand is derived from the cleavage of the two terminal phosphate groups of dATP.

While adenosine triphosphate (ATP) is a well-established extracellular signaling molecule in purinergic signaling, the role of dATP in this context is less defined.[7][8][9] However, intracellular concentrations of dATP have significant signaling implications. High levels of dATP can act as a noncompetitive inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[10][11] This feedback inhibition is a critical mechanism for maintaining a balanced pool of deoxynucleoside triphosphates (dNTPs) for DNA synthesis.[11] Dysregulation of dATP levels can be toxic; for instance, elevated dATP concentrations are a hallmark of adenosine deaminase deficiency, leading to severe immunodeficiency.[10]

Experimental Protocols and Applications

dATP is an essential reagent in numerous molecular biology techniques that involve DNA synthesis. The two most prominent applications are the Polymerase Chain Reaction (PCR) and Sanger DNA sequencing.

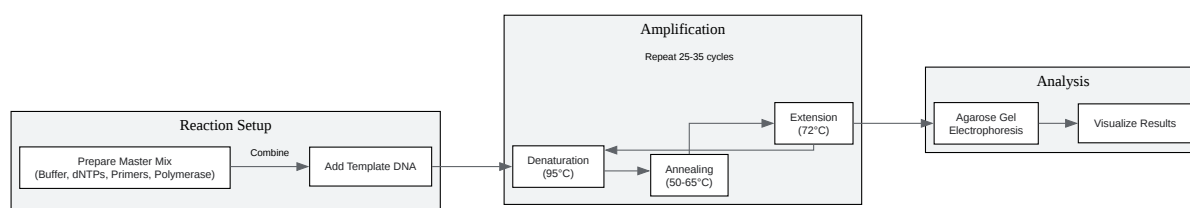
Polymerase Chain Reaction (PCR)

PCR is a technique used to amplify a specific segment of DNA. dATP, along with dCTP, dGTP, and dTTP, is a critical component of the PCR master mix.

Detailed PCR Protocol:

- Reaction Setup: Prepare a master mix on ice containing the following components per 50 μL reaction. The final concentrations of each component may require optimization.[\[12\]](#)
 - 10X PCR Buffer: 5 μL (final concentration 1X)
 - dNTP Mix (10 mM each of dATP, dCTP, dGTP, dTTP): 1 μL (final concentration 200 μM of each)[\[12\]](#)[\[13\]](#)
 - Forward Primer (10 μM): 0.5 - 2.5 μL (final concentration 0.1 - 0.5 μM)
 - Reverse Primer (10 μM): 0.5 - 2.5 μL (final concentration 0.1 - 0.5 μM)
 - Taq DNA Polymerase (5 U/ μL): 0.25 - 1 μL (1.25 - 5 units)
 - Template DNA: 1 ng - 1 μg
 - Nuclease-free water: to a final volume of 50 μL
- Thermal Cycling: The following is a general thermal cycling protocol. Annealing temperature and extension time will need to be optimized based on the primers and the length of the target DNA sequence.
 - Initial Denaturation: 95°C for 2-5 minutes
 - 25-35 Cycles:

- Denaturation: 95°C for 30 seconds
- Annealing: 50-65°C for 30 seconds
- Extension: 72°C for 1 minute per kilobase of product
- Final Extension: 72°C for 5-10 minutes
- Hold: 4°C
- Analysis: Analyze the PCR product by agarose gel electrophoresis.



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Figure 1. A simplified workflow of the Polymerase Chain Reaction (PCR) process.

Sanger DNA Sequencing

Sanger sequencing, or the chain-termination method, is used to determine the nucleotide sequence of a DNA molecule. This method relies on the incorporation of dideoxynucleoside triphosphates (ddNTPs), which lack the 3'-hydroxyl group necessary for chain elongation.

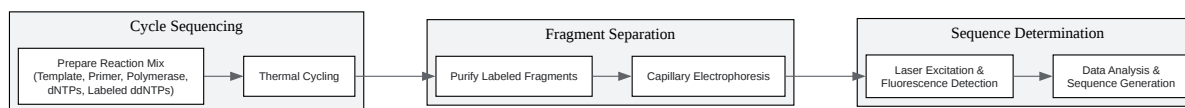
Detailed Sanger Sequencing Protocol (Dye-Terminator Method):

- Cycle Sequencing Reaction Setup: Prepare a reaction mix containing the following components. The ratio of ddNTPs to dNTPs is critical for generating a readable sequence

ladder.[\[14\]](#)[\[15\]](#)

- Sequencing Buffer
- DNA Template (e.g., purified PCR product or plasmid)
- Sequencing Primer
- DNA Polymerase
- dNTP Mix (dATP, dCTP, dGTP, dTTP)
- Fluorescently labeled ddNTPs (ddATP, ddCTP, ddGTP, ddTTP), each with a different colored dye. The concentration of dNTPs should be significantly higher than that of the ddNTPs.[\[14\]](#)
- Cycle Sequencing: The reaction is subjected to thermal cycling, similar to PCR, to generate a series of DNA fragments of varying lengths, each ending with a fluorescently labeled ddNTP.
 - Initial Denaturation: 96°C for 1 minute
 - 25-35 Cycles:
 - Denaturation: 96°C for 10 seconds
 - Annealing: 50°C for 5 seconds
 - Extension: 60°C for 4 minutes
 - Hold: 4°C
- Purification: The labeled DNA fragments are purified to remove unincorporated ddNTPs and other reaction components.
- Capillary Electrophoresis and Detection: The purified fragments are separated by size through capillary electrophoresis. A laser excites the fluorescent dyes at the end of each

fragment, and a detector reads the color of the emitted light. The sequence is then computationally assembled based on the color and order of the fragments.[16]



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Figure 2. The workflow for automated Sanger DNA sequencing using dye-terminators.

Quality Control

The purity of dATP is critical for the success of enzymatic reactions like PCR and sequencing. [17] High-quality dATP solutions should be free of other nucleotides, as well as DNases, RNases, and proteases. Purity is typically assessed by HPLC, and solutions are often supplied at a concentration of 100 mM in water at a slightly basic pH to ensure stability.[3][17]

In conclusion, **2'-deoxyadenosine-5'-triphosphate trisodium** salt is an indispensable reagent in molecular biology. A thorough understanding of its properties and appropriate handling are essential for obtaining reliable and reproducible experimental results.

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